molecular formula C7H2Cl2F3NO2 B1324382 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene CAS No. 400-65-7

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1324382
CAS No.: 400-65-7
M. Wt: 259.99 g/mol
InChI Key: DPOBIBPWXIPEHF-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H2Cl2F3NO2 . It is characterized by the presence of two chlorine atoms, one nitro group, and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can act as an electron-withdrawing group, affecting the reactivity of the compound. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

  • 1,2-Dichloro-3-(trifluoromethyl)benzene
  • 2-Chloro-3-(trifluoromethyl)benzaldehyde
  • 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Uniqueness: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBIBPWXIPEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633106
Record name 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-65-7
Record name 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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